

Discovery and developmental history of rocuronium bromide

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Compound of Interest

Compound Name: Rocuronium

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An In-depth Technical Guide to the Discovery and Developmental History of **Rocuronium** Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical anesthesia to facilitate endotracheal intubation, provide skeletal muscle relaxation during surgery, and support mechanical ventilation.[1][2] Its development marked a significant advancement in neuromuscular pharmacology, offering a rapid onset of action comparable to succinylcholine but with a more favorable side-effect profile.[3][4] This technical guide provides a comprehensive overview of the discovery, developmental history, synthesis, and pharmacological profile of **rocuronium** bromide, intended for researchers, scientists, and drug development professionals.

Discovery and Developmental History

The development of **rocuronium** bromide emerged from the ongoing effort to create an ideal neuromuscular blocking agent with a rapid onset and an intermediate duration of action, minimizing cardiovascular side effects.[4] Scientists at Organon Laboratories in Scotland, who had previously developed pancuronium and vecuronium, sought to modify the aminosteroid structure to achieve these desired properties.[5]

The key scientific breakthrough was the realization that a lower potency neuromuscular blocking agent could have a faster onset of action. This is because a larger number of molecules could be administered, leading to a higher concentration gradient and faster binding to the nicotinic acetylcholine receptors at the neuromuscular junction. **Rocuronium** was designed as a desacetoxo analogue of vecuronium, and with further modifications, it exhibited the desired rapid onset.[4] **Rocuronium** bromide was introduced into clinical practice in 1994.

Developmental Timeline



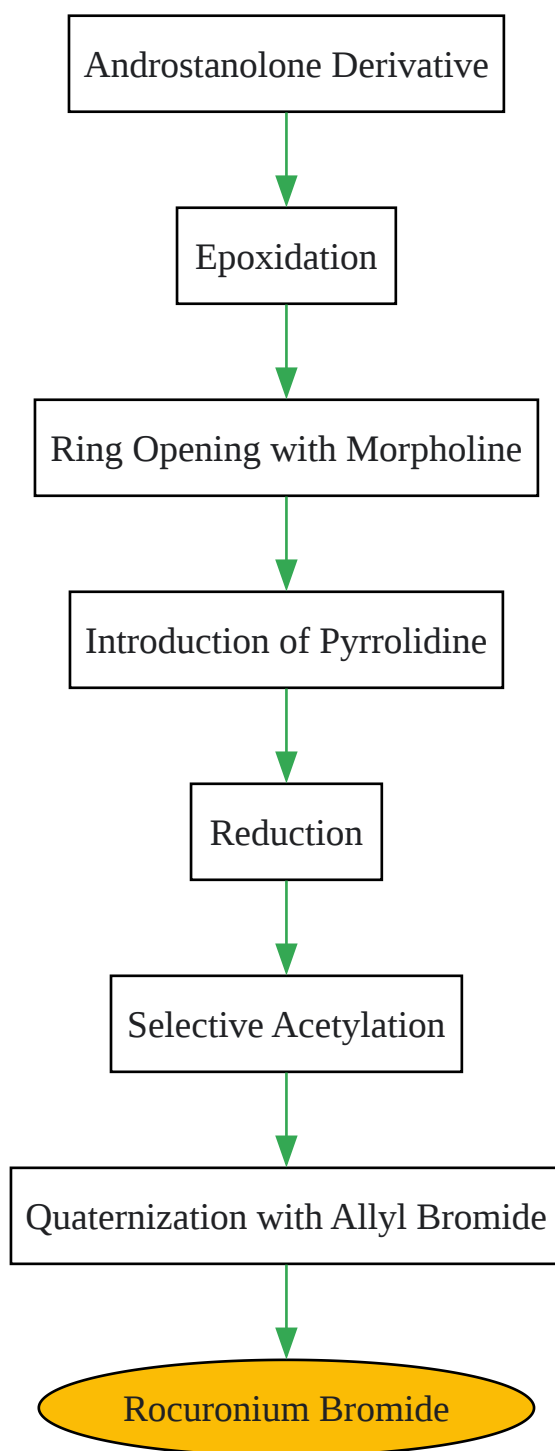
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Caption: Developmental timeline of **rocuronium** bromide.

Synthesis of Rocuronium Bromide

The synthesis of **rocuronium** bromide has been approached through various routes, with a common strategy involving the modification of a steroid nucleus. A key intermediate in many syntheses is (2 β ,3 α ,5 α ,16 β ,17 β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol.

Representative Synthetic Scheme



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Caption: A generalized synthetic pathway for **rocuronium** bromide.

Experimental Protocol: Example Synthesis Step

The following is an example of a protocol for a key step in the synthesis of a **rocuronium** bromide intermediate, based on published literature.

Reaction: Ring-opening of 2 α ,3 α -epoxy-5 α -androstan-17-one with morpholine.

Materials:

- 2 α ,3 α -epoxy-5 α -androstan-17-one
- Morpholine
- p-Toluenesulfonic acid (TsOH) or Zinc Chloride (ZnCl₂) as a catalyst
- Anhydrous solvent (e.g., toluene)

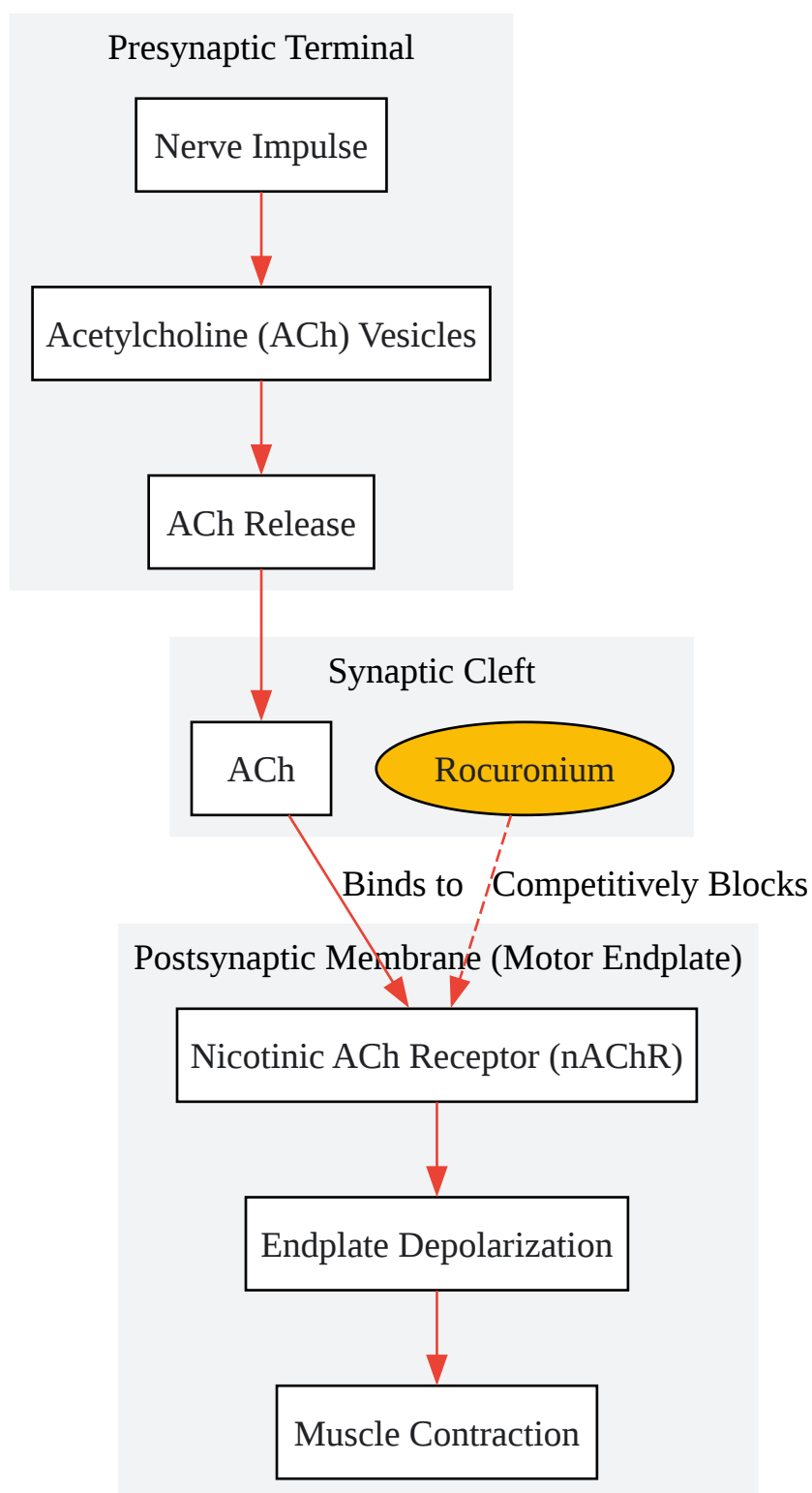
Procedure:

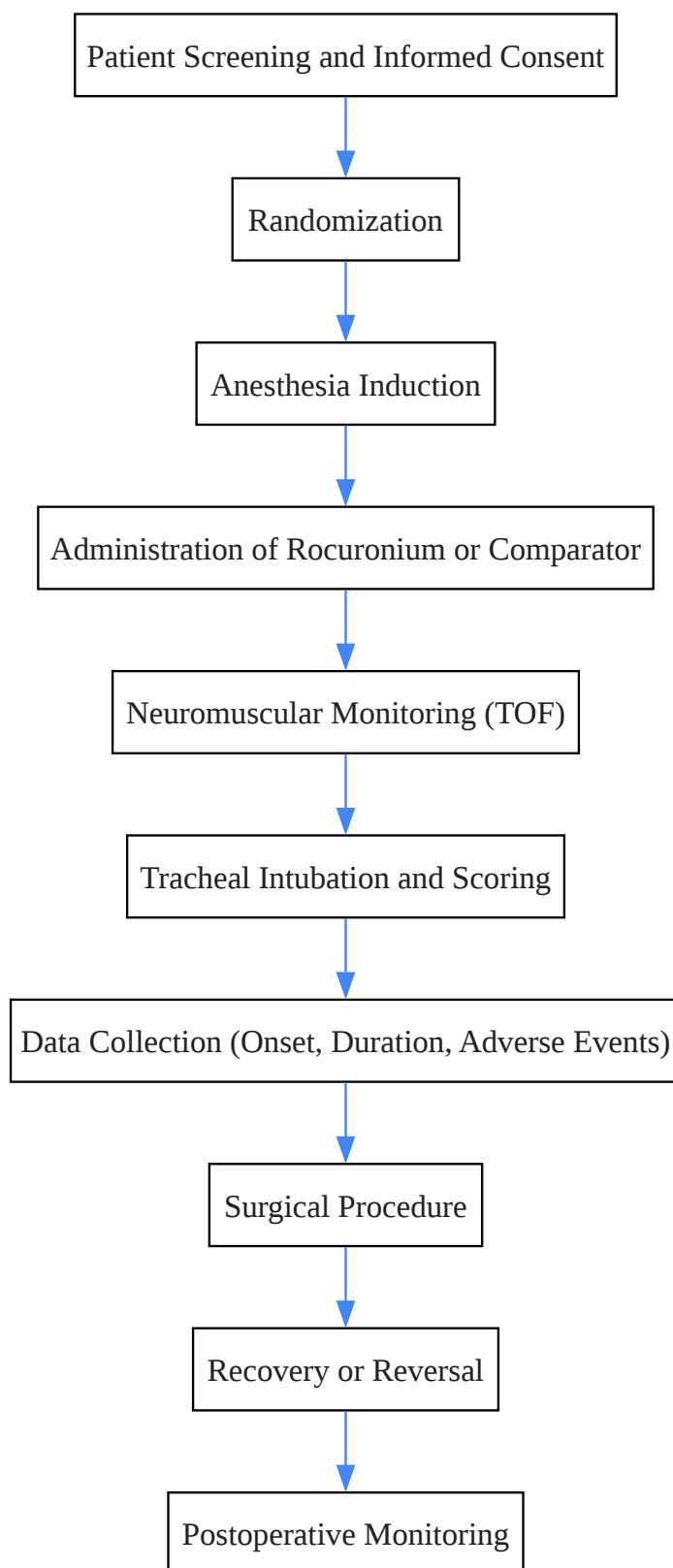
- Dissolve 2 α ,3 α -epoxy-5 α -androstan-17-one in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add an excess of morpholine to the solution.
- Add a catalytic amount of TsOH or ZnCl₂.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2 β -(4-morpholinyl)-3 α -hydroxy-5 α -androstan-17-one.

Mechanism of Action

Rocuronium bromide is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.^{[6][7]} It binds to the α -subunits of the receptor, thereby preventing the binding of acetylcholine and subsequent depolarization of the motor endplate.^[7] This inhibition of neuromuscular transmission leads to skeletal muscle relaxation.

Signaling Pathway at the Neuromuscular Junction





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